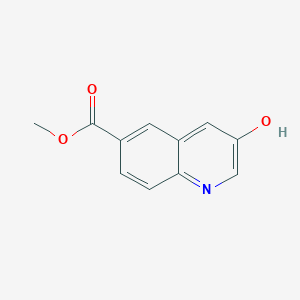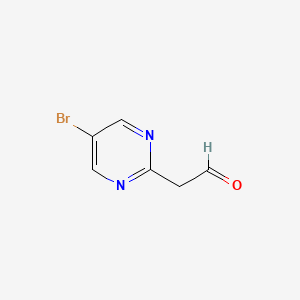
2-(5-Bromopyrimidin-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyrimidin-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-Bromopyrimidin-2-yl)acetaldehyde typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 5-bromopyrimidine with acetaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The product is then purified using techniques such as crystallization or chromatography to meet the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: 2-(5-Bromopyrimidin-2-yl)acetic acid.
Reduction: 2-(5-Bromopyrimidin-2-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(5-Bromopyrimidin-2-yl)acetaldehyde can be compared with other similar compounds, such as:
2-(5-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(5-Bromopyrimidin-2-yl)acetonitrile: Contains a nitrile group instead of an aldehyde group.
5-Bromopyrimidine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-8-6(1-2-10)9-4-5/h2-4H,1H2 |
InChI Key |
VJBZRHDPZOWFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


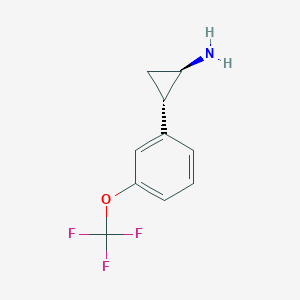
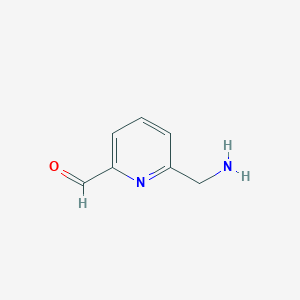
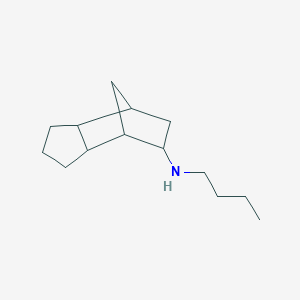
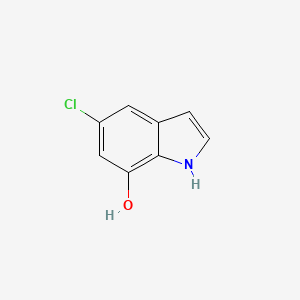
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
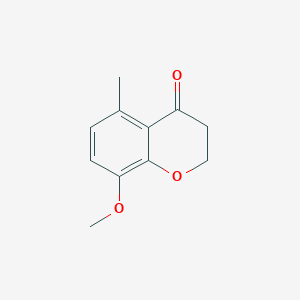
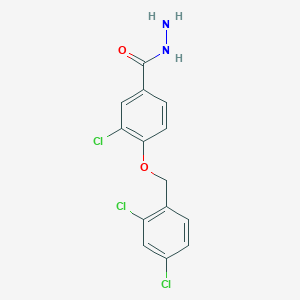
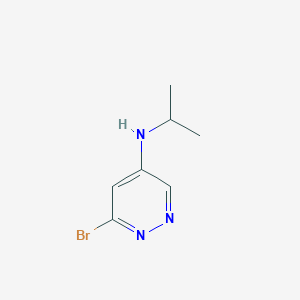



![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)

